5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride
Overview
Description
Triazolo[4,3-a]pyridine derivatives are a class of heterocyclic compounds. They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are known to bind in the biological system with a variety of enzymes and receptors, exhibiting versatile biological activities .
Synthesis Analysis
The synthesis of triazolo[4,3-a]quinoxaline derivatives, a similar class of compounds, involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazoles are natural heterocyclic compounds which have five members containing three nitrogen and two carbon atoms. There are two tautomeric triazoles, 1,2,3-triazole and 1,2,4-triazole .Scientific Research Applications
Antibacterial and Antifungal Applications
Compounds within this class have been noted for their antibacterial and antifungal properties. They could potentially be used in developing new treatments for bacterial and fungal infections .
Antidiabetic Properties
Derivatives of triazolopyridine have been identified as key pharmacophores in drugs like sitagliptin phosphate, which is used for treating type II diabetes mellitus .
Anti-inflammatory and Analgesic Uses
Triazole derivatives are often found in drugs with anti-inflammatory and analgesic effects. This suggests potential applications in pain relief and inflammation control .
Anticancer Research
The triazole nucleus is a common structural component in many anticancer drugs. Research into new anticancer treatments could be a significant application area .
Energetic Materials Development
Studies have been conducted on triazolopyridine-based materials for their potential use in developing next-generation energetic materials .
Synthesis of Nitrogen-Containing Heterocycles
Triazolopyridines can serve as precursors for the synthesis of various nitrogen-containing heterocycles, which are important in pharmaceutical chemistry .
properties
IUPAC Name |
5-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c1-5-9-10-7-4-2-3-6(8)11(5)7;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXSFCQCBYUHAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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